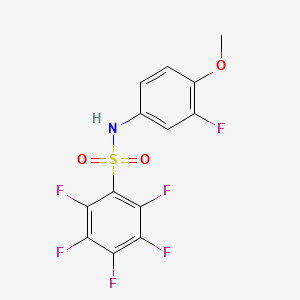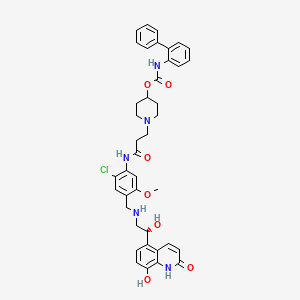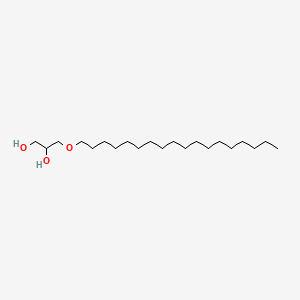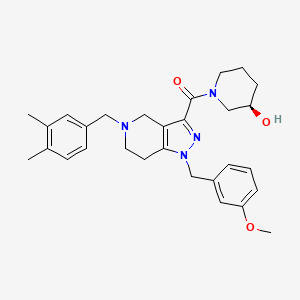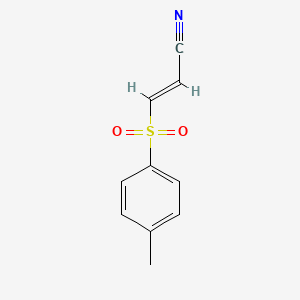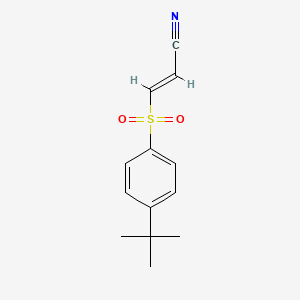![molecular formula C23H20N2O4S B1667829 (2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide CAS No. 207732-11-4](/img/structure/B1667829.png)
(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide
Übersicht
Beschreibung
“(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide” is a compound with the molecular formula C23H20N2O4S . It has a molecular weight of 420.5 g/mol . The compound is also known by other names such as BB-78485 and CHEMBL261713 .
Molecular Structure Analysis
The compound has a complex structure that includes two naphthalene rings, a sulfonyl group, and an amide group . The InChI string representation of the molecule is InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 .
Physical And Chemical Properties Analysis
The compound has several notable physical and chemical properties. It has a molecular weight of 420.5 g/mol and an XLogP3-AA value of 4.2 . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 6 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for antimicrobial activity. For instance, certain compounds displayed notable activity against bacteria and fungi. Specifically, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide showed significant antifungal activity (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Antibacterial and Antifungal Agents : Novel derivatives were synthesized and tested for their antimicrobial activity. Certain compounds demonstrated high antibacterial activity, and others displayed anticandidal effects against specific Candida species (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Anticancer Applications
Anticancer Activity : Some derivatives have been tested for their potential anticancer properties. For example, certain compounds showed high cytotoxicity against human leukemia cells and other cancer cell lines, indicating their potential as anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Aminopeptidase N Inhibition : A specific derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified as a potent inhibitor of aminopeptidase N, a target relevant in cancer research, showing inhibition of angiogenesis-related cell invasion (Lee, Shim, Jung, Lee, & Kwon, 2005).
Other Applications
DNA Interaction and Scission : Certain naphthalene-sulfonyl-triazole derivatives, designed to interact with DNA, have been found to exhibit strong antiferromagnetic coupling and effectively promote DNA scission, indicating potential applications in molecular biology and pharmacology (Hernández‐Gil, Ferrer, Cabedo, López-Gresa, Castiñeiras, Lloret, & Advenier, 2013).
Intracellular Imaging : A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence probe for Al3+ ions, suitable for intracellular imaging in biological studies (Mondal, Bhanja, Ojha, Mondal, Chattopadhyay, & Sinha, 2015).
Eigenschaften
IUPAC Name |
(2R)-N-hydroxy-3-naphthalen-2-yl-2-(naphthalen-2-ylsulfonylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23(24-27)22(14-16-9-10-17-5-1-3-7-19(17)13-16)25-30(28,29)21-12-11-18-6-2-4-8-20(18)15-21/h1-13,15,22,25,27H,14H2,(H,24,26)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUXLMPQFMDRD-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)NO)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes BB-78485 a promising antibacterial target?
A1: BB-78485 targets the enzyme LpxC (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase), a key enzyme in the biosynthesis of lipid A. Lipid A is a crucial component of lipopolysaccharide (LPS), which anchors LPS into the outer membrane of Gram-negative bacteria. [] As LPS is essential for bacterial growth and virulence, inhibiting its biosynthesis is lethal to bacteria, making LpxC an attractive target for the development of new antibiotics. []
Q2: How does BB-78485 interact with LpxC?
A2: BB-78485 acts as a potent inhibitor of LpxC. Structural studies, such as the crystal structure of Escherichia coli LpxC in complex with BB-78485, provide insights into this interaction. [] These studies reveal that BB-78485 likely binds to the active site of LpxC, interfering with its enzymatic activity. []
Q3: Has BB-78485 demonstrated efficacy against any specific bacteria?
A3: Research indicates that BB-78485 exhibits gram-negative selective activity. It shows promising results against bacteria like Escherichia coli, Serratia marcescens, Morganella morganii, Haemophilus influenzae, Moraxella catarrhalis, and Burkholderia cepacia. []
Q4: Is there a risk of bacteria developing resistance to BB-78485?
A4: While BB-78485 shows potential, the emergence of bacterial resistance is a concern with any antibiotic. Studies have identified mutations in the fabZ or lpxC genes of Escherichia coli that confer decreased susceptibility to BB-78485, highlighting the need for strategies to mitigate resistance development. []
Q5: Are there any structural analogs of BB-78485 being investigated?
A5: Research exploring structural analogs of BB-78485 is ongoing. A study investigated Para-(benzoyl)-phenylalanine as a potential LpxC inhibitor, suggesting it could be a potent drug molecule against leptospirosis caused by the Gram-negative bacteria Leptospira interrogans. [] This highlights the potential of exploring structural modifications to enhance efficacy and target specificity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



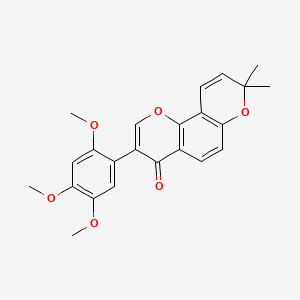
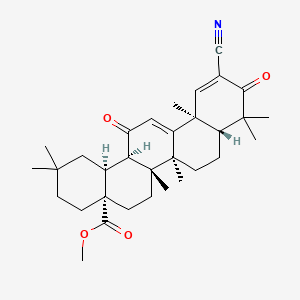
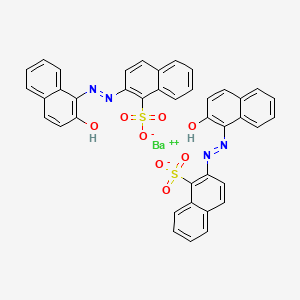



![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
